4-(Trifluoromethyl)phenacyl bromide
Overview
Description
4-(Trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a trifluoromethyl group attached to a phenacyl bromide structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
4-(Trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted phenacyl derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Safety and Hazards
“4-(Trifluoromethyl)phenacyl bromide” is considered hazardous. It is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Pharmacokinetics
The compound is a solid at room temperature and is soluble in methanol , which may influence its absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)phenacyl bromide. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . The compound’s efficacy and action could also be influenced by the pH and the presence of other compounds in its environment.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)phenacyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophiles, where it undergoes nucleophilic substitution reactions. This compound is also involved in free radical bromination and oxidation reactions . The presence of the trifluoromethyl group enhances its reactivity, making it a valuable reagent in organic synthesis.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause changes in the expression of specific genes, leading to alterations in cellular behavior . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites . This interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to undergo nucleophilic substitution and free radical reactions also contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on the organism. Toxicity studies have highlighted the importance of careful dosage regulation to avoid harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in nucleophilic substitution and free radical reactions makes it a key player in metabolic processes. Its interactions with metabolic enzymes can lead to changes in the overall metabolic activity within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported through specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and impact on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)phenacyl bromide can be synthesized from 4’-(trifluoromethyl)acetophenone through a bromination reaction. The process involves the use of bromine in the presence of a solvent such as anhydrous ether. The reaction is typically carried out at low temperatures to control the reactivity of bromine .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale bromination reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as aluminum chloride can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted phenacyl derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Comparison with Similar Compounds
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromoacetophenone
Comparison: 4-(Trifluoromethyl)phenacyl bromide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive compared to similar compounds without the trifluoromethyl group. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMROKPXTCOASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313791 | |
Record name | 4-(Trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-53-9 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 383-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.